3-Phenyloxetane

概要

説明

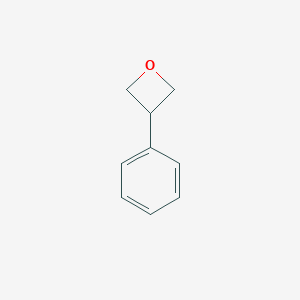

3-Phenyloxetane is an organic compound characterized by a four-membered oxetane ring with a phenyl group attached to the third carbon atom

準備方法

Synthetic Routes and Reaction Conditions: 3-Phenyloxetane can be synthesized through various methods, including:

Intramolecular Cyclization: This involves the cyclization of a precursor molecule containing a hydroxyl group and a leaving group, such as a halide, under basic conditions.

[2+2] Cycloaddition: The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an alkene and a carbonyl compound, can also be employed to synthesize oxetane derivatives.

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

化学反応の分析

3-Phenyloxetane undergoes various chemical reactions, including:

Aromatic Nitration: This reaction involves the nitration of the phenyl ring, typically using nitric acid and sulfuric acid as reagents.

Oxetane Ring-Opening: The strained oxetane ring can be opened under acidic or basic conditions to yield 2-arylpropane-1,3-diol derivatives.

Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts acylation.

科学的研究の応用

Enantioselective Synthesis

One of the most significant applications of 3-phenyloxetane is in enantioselective synthesis. The compound can undergo ring-opening reactions that are catalyzed by chiral catalysts, leading to the formation of valuable intermediates.

Case Study: Asymmetric Catalysis

In a study published in Organic Letters, researchers demonstrated the highly enantioselective addition of trimethylsilyl bromide (TMSBr) to this compound using a chiral squaramide catalyst. This reaction provided access to 1,3-bromohydrin building blocks with high enantiomeric excess (e.e.) and was successfully applied to synthesize pretomanid, an approved drug for multi-drug-resistant tuberculosis . The ability to introduce various substituents at the C3 position without losing enantioselectivity showcases the utility of this compound in synthetic organic chemistry.

Reaction Mechanisms

This compound also plays a crucial role in studying reaction mechanisms due to its unique structural properties. The compound readily undergoes nucleophilic ring-opening reactions, which are valuable for understanding fundamental organic reactions.

Nitration Studies

Research has shown that this compound reacts predominantly through ortho and para nitration pathways when treated with nitrating agents. This reaction leads to the formation of nitrophenyl oxetanes, which subsequently undergo ring-opening . The kinetics of these reactions provide insights into the reactivity patterns of oxetanes and their derivatives.

Drug Discovery and Development

The structural characteristics of this compound make it an attractive scaffold for drug development. Its ability to serve as a bioisostere for other functional groups allows chemists to design novel compounds with improved pharmacological properties.

Case Study: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

A recent study focused on designing this compound derivatives as agonists for the GLP-1 receptor, which is significant for diabetes treatment. The research highlighted the potential of these derivatives in enhancing receptor activity and stability . This demonstrates the compound's relevance in developing therapeutics targeting metabolic diseases.

Radical Chemistry

The reactivity of this compound extends to radical chemistry, where it can participate in various radical transformations.

Bioinspired Cobalt-Catalysis

Recent advancements have shown that this compound can be involved in radical reactions facilitated by cobalt catalysts. These reactions allow for selective functionalization at the C2 position, expanding the synthetic utility of the compound . The ability to generate C-centered radicals from oxetanes opens new avenues for constructing complex organic molecules.

Summary Table of Applications

作用機序

The mechanism of action of 3-phenyloxetane derivatives, particularly in medicinal applications, involves their interaction with specific molecular targets. For example, as glucagon-like peptide-1 receptor agonists, these compounds promote the accumulation of cyclic adenosine monophosphate (cAMP) in cells, leading to enhanced insulin secretion and reduced blood glucose levels . The oxetane ring’s ability to act as a hydrogen bond acceptor and donor plays a crucial role in its binding affinity and selectivity for the receptor .

類似化合物との比較

3-Phenyloxetane can be compared with other oxetane derivatives and similar cyclic ethers:

Oxetan-3-one: This compound is another oxetane derivative used in medicinal chemistry for its stability and reactivity.

Tetrahydrofuran (THF): A five-membered cyclic ether, THF is less strained than oxetane and exhibits different reactivity and physical properties.

The unique combination of the oxetane ring and the phenyl group in this compound provides distinct chemical and biological properties, making it a valuable compound in various fields of research.

生物活性

3-Phenyloxetane is a compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article provides a comprehensive review of the biological activity of this compound, highlighting its synthetic applications, reactivity, and potential therapeutic implications based on recent research findings.

Structural Characteristics

This compound is characterized by a three-membered oxetane ring with a phenyl group attached at the 3-position. This structure imparts specific chemical reactivity and biological properties, making it an interesting subject for study in various chemical contexts.

Synthetic Applications

The synthesis of this compound has been explored through various methodologies, including enantioselective reactions. For instance, researchers have demonstrated the effective use of chiral phosphoric acid catalysts to facilitate the ring-opening reactions of this compound with high enantioselectivity, yielding valuable products such as bromohydrins . The ability to control stereochemistry in these reactions is crucial for developing biologically active compounds.

Medicinal Chemistry

- Bioisosterism : The compound has been studied as a potential bioisostere for various medicinal compounds. Its unique properties can enhance lipophilicity and permeability compared to traditional structures like ketones . This makes it a candidate for optimizing lead compounds in drug discovery.

- Cell Permeability : Research indicates that this compound derivatives exhibit improved cell permeability compared to their methylene or cyclobutane counterparts. This property is significant for enhancing the bioavailability of therapeutic agents .

- Phototoxicity : Some studies have noted that certain oxetanes, including this compound, may act as photosensitizers, which can lead to phototoxic effects through nucleobase modifications in DNA. This aspect necessitates careful consideration when developing therapeutic applications .

Case Studies

Several case studies have highlighted the reactivity and potential applications of this compound:

- Asymmetric Catalysis : A notable study utilized this compound in asymmetric catalysis, demonstrating its utility in producing enantiomerically enriched compounds. The reaction yielded products with up to 97% enantiomeric excess (e.e.) under optimized conditions .

- Thermal Fragmentation : Another investigation focused on the thermal fragmentation of this compound derivatives, revealing insights into their stability and reactivity under heat. This study provided valuable data on how structural variations influence fragmentation pathways .

Comparative Data Table

The following table summarizes key findings related to the biological activity and synthetic applications of this compound:

特性

IUPAC Name |

3-phenyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAGGVYFIYBKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472725 | |

| Record name | 3-phenyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10317-13-2 | |

| Record name | 3-phenyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Phenyloxetane react with nitric acid?

A: this compound reacts with nitric acid in a two-step process. Initially, a mixture of ortho- and para-aromatic nitration occurs on the phenyl ring. This is followed by the opening of the oxetane ring, ultimately yielding 2-substituted propane-1,3-diol dinitrates. [] Interestingly, the rate of aromatic nitration of this compound is comparable to that of 1,4-dichlorobenzene, even though the former reacts primarily through its hydrogen-bonded complexed form. []

Q2: Does the position of the nitro group on the phenyl ring influence the reaction with nitric acid?

A: Yes, the position of the nitro group can significantly impact the reaction. For example, in the case of 3-(2-nitrophenyl)oxetane, the reaction with nitric acid appears to be influenced by intramolecular catalysis due to the proximity of the nitro group to the oxetane ring. []

Q3: Can the oxetane ring of this compound be opened through other mechanisms?

A: Yes, research demonstrates that this compound can undergo ring-opening via a reductive photoinduced electron transfer (PET) process. [] When using 1-methoxynaphthalene as a photosensitizer, the reaction proceeds through the singlet excited state, leading to the cleavage of specific carbon-oxygen bonds within the oxetane ring. [] This process generates different products compared to the Paterno-Büchi synthesis of this compound, highlighting the potential for controlling reaction outcomes through different reaction conditions.

Q4: Does this compound form complexes with acids?

A: Yes, this compound can form hydrogen-bonded complexes with acids like nitric acid and trifluoroacetic acid. [] The strength of these complexes can be measured using equilibrium constants obtained from 1H NMR spectroscopy. [] Interestingly, when complexed with nitric acid, significant signal broadening is observed in 1H NMR spectra for this compound and other strongly basic ethers, a phenomenon not observed with trifluoroacetic acid. [] This suggests a difference in the nature of interaction between this compound and these two acids.

Q5: Can the oxetane ring participate in ring expansion reactions?

A: Research shows that the oxetane ring in related molecules like trans,trans-2-cyclopropyl-4-methyl-3-phenyloxetane can undergo ring expansion. [] This specific reaction utilizes triphenylthiapyrylium perchlorate as a photosensitizer to induce oxidative electron transfer and generate a reactive radical cation intermediate. [] Trapping this intermediate with acetonitrile leads to the formation of a larger oxazine ring, demonstrating the potential for expanding the oxetane ring system.

Q6: Are there computational studies on the reactivity of this compound?

A: While the provided research excerpts do not delve into specific computational studies on this compound, the exploration of its reactivity through experimental techniques like laser flash photolysis [] provides a foundation for further computational investigations. Computational chemistry techniques could be employed to gain a deeper understanding of the reaction mechanisms, transition states, and intermediates involved in the reactions of this compound, ultimately aiding in predicting and explaining its reactivity under various conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。